Lipophilicity vs. Unsubstituted Benzothiophene Core
High-strength head-to-head experimental data are not publicly available for this compound; differentiation relies on predicted physicochemical properties. The predicted ACD/LogP of 4-Phenoxybenzo[b]thiophene-7-carbaldehyde is 6.00, compared to 3.80 for the unsubstituted benzo[b]thiophene-7-carbaldehyde, representing a 2.20 log unit increase in lipophilicity . This difference is attributed to the phenoxy group's contribution to overall hydrophobicity.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 6.00 |
| Comparator Or Baseline | Benzo[b]thiophene-7-carbaldehyde, ACD/LogP = 3.80 |
| Quantified Difference | ΔLogP = +2.20 |
| Conditions | Predicted values (ACD/Labs algorithm); target from ChemSrc, comparator from ChemSpider. |
Why This Matters
A 2.20 log unit higher LogP suggests significantly enhanced membrane permeability, which is critical for designing CNS-penetrant or intracellular-targeting compounds where passive diffusion is a key determinant of activity.
